1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde
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Overview
Description
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a cyclobutane ring, which is further connected to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves multiple steps, typically starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to a series of reactions to introduce the cyclobutane ring and the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is employed in the development of biochemical assays and as a probe to study biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a different position of the chlorine atom on the thiophene ring.
1-[(5-Bromothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11ClOS/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
InChI Key |
SBNSSCSLBQIXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSC(=C2)Cl)C=O |
Origin of Product |
United States |
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